Perfluorooctane

Vue d'ensemble

Description

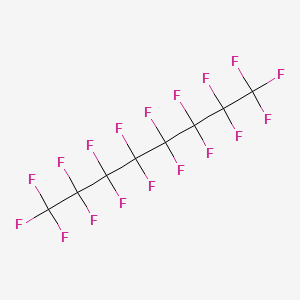

Le perfluorooctane, également connu sous le nom d’octadecafluorooctane, est un liquide fluorocarboné et un dérivé perfluoré de l’hydrocarbure octane. C’est un liquide clair et incolore de formule chimique C8F18 et de masse molaire de 438,06 g/mol. Le this compound est réputé pour son exceptionnelle stabilité chimique et sa résistance à la chaleur, ce qui le rend utile dans diverses applications industrielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le perfluorooctane peut être synthétisé par deux méthodes principales : le procédé Fowler et la fluoration électrochimique.

Procédé Fowler : Cette méthode implique la modération de l’action du fluor élémentaire avec du fluorure de cobalt en phase gazeuse à partir de l’octane. Les conditions de réaction comprennent généralement des températures élevées et un débit contrôlé de gaz fluor pour garantir une fluoration complète.

Fluoration électrochimique : Ce procédé implique l’électrolyse de l’acide nonanoïque dans le fluorure d’hydrogène, produisant à la fois de l’acide perfluorononanoïque et du this compound.

Méthodes de production industrielle : Le this compound est produit et commercialisé sous divers noms, tels que PF5080 ou FC77, par des sociétés comme 3M. Ces produits font partie de leur gamme de fluides caloporteurs Fluorinert .

Analyse Des Réactions Chimiques

Le perfluorooctane est chimiquement inerte, ce qui signifie qu’il ne subit pas facilement de réactions chimiques dans des conditions normales. Il peut participer à des réactions spécifiques dans des conditions extrêmes :

Oxydation : Le this compound peut être oxydé dans des conditions à haute énergie, telles que l’exposition à de puissants agents oxydants ou à des températures élevées.

Réduction : Bien que rares, des réactions de réduction peuvent se produire en présence de puissants agents réducteurs.

Réactifs et conditions courants :

Agents oxydants : Des oxydants forts comme le permanganate de potassium ou l’ozone.

Agents réducteurs : L’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Catalyseurs : Des catalyseurs métalliques comme le palladium ou le platine pour les réactions de substitution.

Principaux produits formés : Les produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’acides carboxyliques perfluorés .

Applications De Recherche Scientifique

Industrial Applications

Perfluorooctane is utilized in several industrial processes and products:

- Surfactants: PFOA serves as an effective surfactant in the emulsion polymerization of fluoropolymers such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride. Its ability to lower surface tension makes it ideal for stabilizing emulsions during polymer synthesis .

- Textiles and Leather Treatments: PFOA is employed to impart water and stain resistance to fabrics, carpets, and leather goods. Its long-lasting properties ensure that treated materials maintain their protective qualities over time .

- Firefighting Foams: Historically, PFOA was a key component in aqueous film-forming foams (AFFF) used for extinguishing liquid hydrocarbon fires. Although its use has been phased out in favor of less harmful alternatives, existing stocks remain in circulation .

- Coatings and Sealants: PFOA is used in the formulation of various coatings and sealants that require durability against environmental factors. This includes applications in construction materials and automotive products .

Research Applications

This compound has been the subject of extensive scientific research due to its environmental persistence and potential health effects:

- Toxicological Studies: Research has focused on understanding the toxicological profile of PFOA, particularly its impact on human health. Epidemiological studies have linked PFOA exposure to elevated cholesterol levels, liver enzyme alterations, and immune system effects .

- Cancer Research: Investigations into the carcinogenic potential of PFOA have revealed associations with certain cancers, notably kidney and testicular cancers. Studies have shown a correlation between serum levels of PFOA and increased cancer risk among exposed populations .

- Environmental Impact Studies: Given its persistence in the environment, PFOA has been studied for its bioaccumulation potential in wildlife and its presence in drinking water sources. Research aims to assess contamination levels and develop remediation strategies for affected areas .

Case Study 1: Health Effects Assessment

A comprehensive study conducted by the National Institutes of Health examined the health impacts of PFOA exposure among populations living near manufacturing facilities. The findings indicated an increased risk of hyperlipidemia and certain cancer types among residents with higher serum concentrations of PFOA. The study emphasized the need for ongoing monitoring and public health interventions .

Case Study 2: Environmental Remediation

In response to widespread contamination from firefighting foams containing PFOA, a project at the University of Rhode Island focused on identifying sources of PFAS contamination in groundwater. The initiative aims to develop effective remediation techniques to mitigate risks associated with these persistent chemicals .

Data Tables

| Application Area | Specific Uses | Environmental Concerns |

|---|---|---|

| Industrial Manufacturing | Surfactants for fluoropolymer synthesis | Persistence in environment |

| Textiles | Water and stain-resistant treatments | Bioaccumulation in wildlife |

| Firefighting Foams | Aqueous film-forming foams | Contamination of water sources |

| Coatings | Durable coatings for construction and automotive | Long-term environmental impact |

Mécanisme D'action

Le mécanisme d’action du perfluorooctane est principalement physique plutôt que chimique en raison de sa nature inerte. Dans les applications médicales, telles que les chirurgies ophtalmiques, le this compound exerce ses effets en déplaçant physiquement les liquides et en fournissant un effet de tamponnement pour soutenir la réadhésion de la rétine. Sa densité élevée et sa faible viscosité lui permettent de s’étaler uniformément et de maintenir le contact avec la surface rétinienne .

Comparaison Avec Des Composés Similaires

Le perfluorooctane appartient à une classe de composés appelés substances perfluoroalkyliques (PFAS). Des composés similaires incluent :

Acide perfluorooctanoïque (PFOA) : Un acide carboxylique perfluoré utilisé dans la production de Téflon et d’autres matériaux résistants aux taches.

Sulfonate de this compound (PFOS) : Un acide sulfonique perfluoré utilisé dans les mousses ignifuges et comme tensioactif.

Perfluorohexane : Un composé perfluoré à chaîne plus courte présentant des propriétés similaires mais un point d’ébullition et une densité inférieurs

Unicité du this compound : La combinaison unique du this compound d’une grande stabilité chimique, d’une faible réactivité et de propriétés physiques utiles, telles qu’une densité élevée et une faible viscosité, le rend particulièrement précieux dans des applications spécialisées telles que la ventilation liquide et l’électronique haute tension .

Activité Biologique

Perfluorooctane (PFO), a member of the perfluoroalkyl substances (PFAS) family, has garnered significant attention due to its persistent nature and potential biological effects. This article explores the biological activity of this compound, focusing on its interactions with biological systems, toxicological implications, and relevant research findings.

Overview of this compound

This compound is characterized by a fully fluorinated carbon chain with eight carbon atoms. Its chemical stability and lipophilicity contribute to its accumulation in the environment and living organisms. PFO is often studied alongside its derivatives, such as perfluorooctanoic acid (PFOA) and this compound sulfonate (PFOS), which exhibit similar biological activities.

1. Biotransformation Pathways

Research indicates that PFO and related compounds can interfere with phase I and II biotransformation enzymes. A study using the HepaRG human liver cell line demonstrated that exposure to PFOA significantly reduced the expression and activity of cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4) and conjugation enzymes (glutathione-S-transferase and UDP-glucuronosyltransferase) at low concentrations (40-50 ng/L) . This disruption may impair the body's ability to metabolize xenobiotics effectively.

2. Immunotoxicity

This compound compounds have been linked to alterations in immune function. For instance, PFOS exposure was shown to affect intestinal immunity by promoting IL-22 production from innate lymphoid cells (ILC3s), which can lead to persistent inflammation and dysbiosis during bacterial infections . These findings suggest that PFO may modulate immune responses, potentially increasing susceptibility to infections.

1. Endocrine Disruption

PFO has been implicated in endocrine disruption, affecting hormone signaling pathways. The activation of the aryl hydrocarbon receptor (Ahr) by PFAS compounds can lead to changes in gene expression related to immune function and metabolism . This mechanism raises concerns about reproductive health and developmental outcomes.

2. Carcinogenic Potential

Epidemiological studies have suggested a probable increase in kidney and testicular cancers among populations exposed to PFAS . Although evidence linking PFO directly to cancer remains inconclusive, its association with other PFAS compounds necessitates further investigation into its carcinogenic potential.

Case Study 1: Immunotoxic Effects of PFOS

A study conducted on mice demonstrated that high doses of PFOS led to thymus and spleen atrophy, indicating significant immunotoxic effects. The research highlighted that while PFOS could inhibit certain immune responses, it also promoted IL-22 production during early stages of infection, showcasing a complex interaction with the immune system .

Case Study 2: Biotransformation Disruption

In vitro studies using primary hepatocytes revealed that exposure to PFOA resulted in altered expression levels of various biotransformation enzymes, suggesting that even low-level exposure can disrupt metabolic pathways critical for detoxification .

Data Table: Summary of Biological Effects

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBBRRALBYAZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18 | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059794 | |

| Record name | Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-34-6 | |

| Record name | Perfluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorooctane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P60ZBK0QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main concerns regarding perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) in the environment?

A1: Both PFOS and PFOA are highly persistent in the environment, resistant to biological degradation, and can bioaccumulate in organisms. [] Their widespread use in various products and improper disposal practices have led to their presence in water, soil, and even wildlife. [, ] Concerns arise from their potential toxicity and long-term effects on both ecological and human health. []

Q2: How does the persistence of perfluorinated compounds pose a challenge to their environmental management?

A2: Unlike many organic pollutants, PFOS and PFOA do not easily break down in the environment. [, , ] This persistence means that even if production ceased completely, they would remain in the environment for many years, potentially continuing to accumulate in food chains and posing long-term risks. [] Developing effective strategies for their removal or degradation is crucial but challenging.

Q3: How do perfluorinated compounds enter the food web?

A3: Perfluorinated compounds enter the food web through various pathways. [] One significant route is through the atmospheric deposition of volatile precursors, which then degrade into PFOS in the environment. [] These compounds can contaminate water sources and be taken up by aquatic organisms. [] Subsequently, they move up the food chain as predators consume contaminated prey, leading to biomagnification, where concentrations increase at higher trophic levels. [, ]

Q4: Have there been studies examining the impact of PFOS on specific organisms or ecosystems?

A5: Yes, a study using outdoor microcosms investigated the effects of PFOS on freshwater organisms. [] The research revealed that while there seemed to be little risk at environmentally relevant concentrations observed during the study period, higher concentrations significantly affected the zooplankton community structure. [] This finding emphasizes the need for long-term studies to assess the chronic effects of PFOS exposure on aquatic ecosystems fully.

Q5: What are some of the known toxicological effects of PFOS in animals?

A6: Animal studies have shown that exposure to PFOS can lead to various adverse health effects. [, ] These include liver toxicity, characterized by changes in liver enzymes and potential liver damage. [, ] Additionally, PFOS has been linked to reproductive and developmental toxicity, with potential impacts on fetal growth and development. [, , ] Furthermore, research suggests potential effects on thyroid hormone levels, [] immune function, and mammary gland development, highlighting the need for continued research into the long-term consequences of PFOS exposure. []

Q6: What are the possible mechanisms by which perfluorinated compounds might exert their toxic effects?

A8: While the exact mechanisms of toxicity are still under investigation, research suggests that perfluorinated compounds like PFOS and PFOA might disrupt various biological processes. [, ] One proposed mechanism involves their ability to act as peroxisome proliferators, leading to oxidative stress and potential cellular damage. [] Another hypothesis is that they can interfere with mitochondrial function, affecting energy production and cellular metabolism. [] Furthermore, their structural similarity to fatty acids raises concerns about their potential to disrupt hormone signaling and lipid metabolism. [, ]

Q7: What analytical techniques are commonly employed to detect and quantify perfluorinated compounds in environmental and biological samples?

A9: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing PFOS, PFOA, and other related compounds. [, , , , ] This method offers high sensitivity and selectivity, enabling the detection of trace levels of these contaminants in complex matrices like water, serum, and tissue samples.

Q8: Why is accurate quantification of PFOS and related compounds crucial in environmental monitoring and risk assessment?

A10: Accurate quantification is essential to assess the extent of contamination, track temporal trends, and evaluate the effectiveness of mitigation strategies. [] Moreover, it provides critical data for risk assessment studies, allowing researchers to establish safe exposure limits and develop informed regulations to protect both human and environmental health. []

Q9: Are there challenges in developing and validating analytical methods for these compounds?

A11: Yes, analyzing PFOS and related compounds can be challenging due to their ubiquitous nature and potential for contamination during sampling and analysis. [] Rigorous quality control measures, including the use of certified reference materials, are crucial to ensure data accuracy and reliability. [, ] Furthermore, validating analytical methods for various matrices and concentration ranges is essential for confident data interpretation and comparison across studies.

Q10: What are some of the key research priorities for better understanding and managing the risks associated with PFOS and related compounds?

A12: Several research gaps need to be addressed. Characterizing the long-term effects of PFOS exposure on human health, particularly on vulnerable populations, is crucial. [] Developing a deeper understanding of the mechanisms of toxicity of various perfluorinated compounds, beyond PFOS and PFOA, is essential for targeted risk mitigation. [] Furthermore, exploring innovative and sustainable technologies for the remediation of contaminated environments is critical for minimizing the ecological and human health risks associated with these persistent pollutants. [] Collaboration between researchers, industry stakeholders, and policymakers is vital to translate scientific knowledge into effective regulatory actions and promote the responsible use and disposal of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.